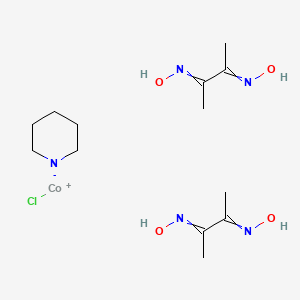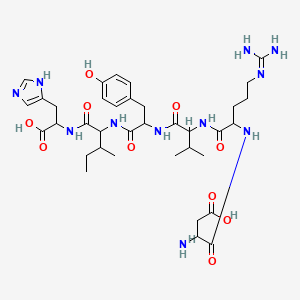
H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La hormona adrenocorticotrópica (22-39), también conocida como tropina β-celular, es un fragmento peptídico derivado de la hormona adrenocorticotrópica más grande. Esta hormona se produce en la glándula pituitaria anterior y juega un papel crucial en la estimulación de la corteza adrenal para liberar cortisol y otros glucocorticoides. El fragmento de la hormona adrenocorticotrópica (22-39) se ha estudiado por sus posibles actividades biológicas, incluida su función como secretagogo de insulina y sus efectos sobre la lipogénesis en el tejido adiposo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La hormona adrenocorticotrópica (22-39) se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico. Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina y se desprotege para obtener el producto final .
Métodos de producción industrial
La producción industrial de la hormona adrenocorticotrópica (22-39) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. El uso de cromatografía líquida de alta resolución (HPLC) es esencial para purificar el péptido sintetizado para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
La hormona adrenocorticotrópica (22-39) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los residuos de metionina, lo que lleva a la formación de sulfóxido de metionina.
Reducción: Los enlaces disulfuro dentro del péptido se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir por otros aminoácidos para estudiar las relaciones estructura-actividad.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno o el ácido perfórmico se pueden utilizar como agentes oxidantes.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Sustitución: Se pueden emplear métodos de mutagénesis dirigida o síntesis química para introducir sustituciones específicas de aminoácidos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los residuos de metionina da como resultado sulfóxido de metionina, mientras que la reducción de los enlaces disulfuro produce tioles libres .
Aplicaciones Científicas De Investigación
Química: Sirve como un péptido modelo para estudiar la síntesis, el plegamiento y la estabilidad de los péptidos.
Biología: El péptido se utiliza para investigar el papel de los fragmentos de la hormona adrenocorticotrópica en la señalización celular y la regulación metabólica.
Mecanismo De Acción
La hormona adrenocorticotrópica (22-39) ejerce sus efectos al unirse a receptores específicos en las células diana. El receptor principal de la hormona adrenocorticotrópica es el receptor 2 de melanocortina (MC2R), que se expresa en la corteza adrenal. Al unirse a MC2R, la hormona adrenocorticotrópica (22-39) activa la vía de señalización del monofosfato de adenosina cíclico (cAMP), lo que lleva a la síntesis y liberación de glucocorticoides como el cortisol . Además, el péptido puede influir en otras vías de señalización, incluidas las vías de señalización del calcio y la proteína quinasa activada por mitógeno (MAPK) .
Comparación Con Compuestos Similares
La hormona adrenocorticotrópica (22-39) se puede comparar con otros fragmentos de la hormona adrenocorticotrópica y péptidos relacionados:
Hormona adrenocorticotrópica (1-24): Este fragmento incluye los primeros 24 aminoácidos de la hormona adrenocorticotrópica y se utiliza comúnmente en pruebas de diagnóstico para la función adrenal.
Hormona estimulante de los melanocitos alfa (α-MSH): Derivada del mismo precursor que la hormona adrenocorticotrópica, la α-MSH comparte algunas similitudes estructurales pero tiene funciones biológicas distintas, principalmente relacionadas con la pigmentación y los efectos antiinflamatorios.
β-endorfina: Otro péptido derivado del precursor pro-opiomelanocortina, la β-endorfina participa en la modulación del dolor y las respuestas inmunitarias.
La hormona adrenocorticotrópica (22-39) es única en su secuencia específica y actividades biológicas, particularmente su papel en la secreción de insulina y la lipogénesis .
Propiedades
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYTZTMGIJDKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125N19O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1985.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2',15',17'-trihydroxy-11'-methoxy-3',7',12',14',16',18',22'-heptamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl) acetate](/img/structure/B8235247.png)
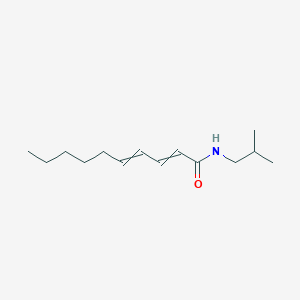
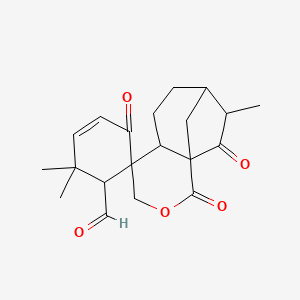
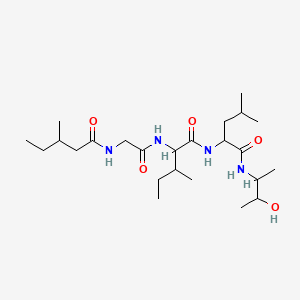
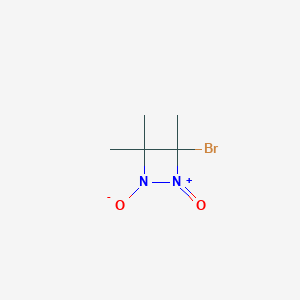

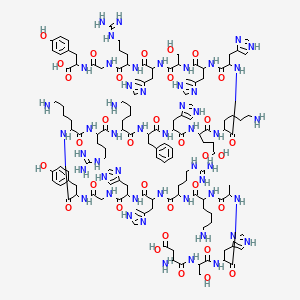
![3-[(3-bromo-4-fluoroanilino)-nitrosomethylidene]-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole](/img/structure/B8235277.png)
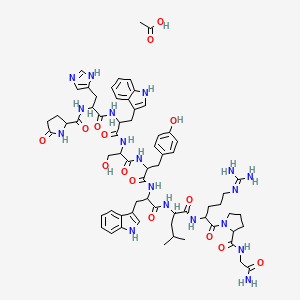

![3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone](/img/structure/B8235305.png)
![6-[[8a-[3-[5-[5-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[5-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoyl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B8235307.png)
